8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-(2-fluorobenzyl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H23FN6O2 and its molecular weight is 410.453. The purity is usually 95%.
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Scientific Research Applications
Neurodegenerative Disease Research
Compounds structurally related to the specified chemical have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. These derivatives, particularly those targeting adenosine receptors and monoamine oxidases, show promise for symptomatic and disease-modifying treatment of conditions like Parkinson's and Alzheimer's diseases due to their dual or triple target actions (Brunschweiger et al., 2014).
Cancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the query compound, exhibit potent cytotoxic properties against various cancer cell lines, including leukemia and lung carcinoma. These findings suggest a potential for these derivatives in developing new cancer therapies (Deady et al., 2003).
Nucleic Acid Research
Metal complexes of 6-pyrazolylpurine derivatives, similar to the queried compound, have been synthesized to investigate metal-mediated base pairs in artificial nucleobases. These studies are essential for understanding nucleic acid structure and function, potentially leading to novel approaches in genetic engineering and therapy (Sinha et al., 2015).
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O2/c1-5-10-26-17-18(23-20(26)28-14(3)11-13(2)24-28)25(4)21(30)27(19(17)29)12-15-8-6-7-9-16(15)22/h6-9,11H,5,10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKQYRWWZPEWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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